molecular formula C19H29ClN2O B15192147 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride CAS No. 88297-25-0

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride

Cat. No.: B15192147
CAS No.: 88297-25-0
M. Wt: 336.9 g/mol
InChI Key: AVAODJPEUJFKFW-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Substitution with the Diethylphenyl Group: The diethylphenyl group is attached through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Hydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or halogenating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Pharmacology: Studying its effects on biological systems and potential therapeutic uses.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

    Biological Research: Investigating its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

    Biological Effects: Inducing changes in cellular functions or physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide: Without the tetrahydro and diethylphenyl groups.

    Tetrahydro-1H-pyrrolizine: Lacking the acetamide and diethylphenyl groups.

    N-(2,6-Diethylphenyl)acetamide: Without the pyrrolizine ring.

Uniqueness

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88297-25-0

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride

InChI

InChI=1S/C19H28N2O.ClH/c1-3-15-8-5-9-16(4-2)18(15)20-17(22)14-19-10-6-12-21(19)13-7-11-19;/h5,8-9H,3-4,6-7,10-14H2,1-2H3,(H,20,22);1H

InChI Key

AVAODJPEUJFKFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC23CCCN2CCC3.Cl

Origin of Product

United States

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